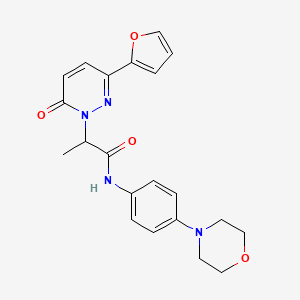

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-morpholinophenyl)propanamide

Description

2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-morpholinophenyl)propanamide is a pyridazinone derivative characterized by a central 6-oxopyridazinone scaffold substituted with a furan-2-yl group at the 3-position and a propanamide linker terminating in a 4-morpholinophenyl moiety. This compound’s structural uniqueness lies in the synergistic combination of a heterocyclic pyridazinone core with pharmacologically relevant substituents, making it a candidate for anti-inflammatory or enzyme-inhibitory applications.

Properties

IUPAC Name |

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-morpholin-4-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-15(25-20(26)9-8-18(23-25)19-3-2-12-29-19)21(27)22-16-4-6-17(7-5-16)24-10-13-28-14-11-24/h2-9,12,15H,10-11,13-14H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQKTIBVUNOFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)N3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-morpholinophenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-morpholinophenyl)propanamide can undergo several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The pyridazinone core can be reduced to form different reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridazinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyridazinone core could produce pyridazin-3-ol derivatives.

Scientific Research Applications

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-morpholinophenyl)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-morpholinophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyridazinone Derivatives

Key Observations:

- Morpholine vs. Piperazine/Piperidine: The target compound’s 4-morpholinophenyl group offers balanced polarity and metabolic stability compared to the basic piperazine/piperidine moieties in compounds like 6h and 6i, which may enhance receptor binding but reduce solubility .

- Furan vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The target compound’s predicted IR C=O stretches align with pyridazinone derivatives (1620–1680 cm⁻¹), suggesting similar electronic environments .

- Lower melting points in compounds with flexible linkers (e.g., 6h at 145–147°C) versus rigid antipyrine hybrids (6i at 173–175°C) highlight the impact of structural flexibility .

Inferred Pharmacological Potential

- Antipyrine Hybrids (6i, 6h): Demonstrated anti-inflammatory activity via COX-2 inhibition, attributed to the antipyrine moiety . The target compound lacks this group but may leverage morpholine’s solubility for improved bioavailability.

- Bromophenyl Derivatives (71, 84): Enhanced lipophilicity from bromine may favor blood-brain barrier penetration, whereas the target compound’s morpholine group likely restricts CNS activity .

Biological Activity

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-morpholinophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring and a pyridazine moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H17N3O3

- Molecular Weight : 287.31 g/mol

- CAS Number : 923074-03-7

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The furan and pyridazinone components may facilitate binding to these targets, potentially leading to modulation of their activity.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities. This includes:

- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : The compound's structure suggests potential for anti-cancer activity, similar to other flavonoids and pyridazine derivatives known for their ability to interfere with cancer cell proliferation and survival.

Anticancer Activity

A study evaluated the antiproliferative effects of various pyridazine derivatives, including those structurally related to this compound. The results indicated that certain analogs exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific analog tested .

Antimicrobial Effects

In another study focusing on the antimicrobial properties, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results showed that some compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.